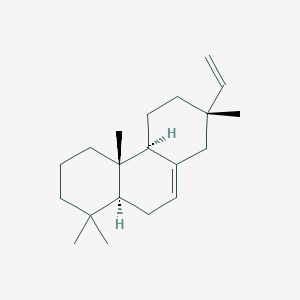

Isopimara-7,15-diene

Description

Structure

3D Structure

Properties

CAS No. |

1686-66-4 |

|---|---|

Molecular Formula |

C20H32 |

Molecular Weight |

272.5 g/mol |

IUPAC Name |

(2S,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene |

InChI |

InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,8,16-17H,1,7,9-14H2,2-5H3/t16-,17-,19-,20+/m0/s1 |

InChI Key |

VCOVNILQQQZROK-QGZVKYPTSA-N |

SMILES |

CC1(CCCC2(C1CC=C3C2CCC(C3)(C)C=C)C)C |

Isomeric SMILES |

C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCCC3(C)C)C)C1)C=C |

Canonical SMILES |

CC1(CCCC2(C1CC=C3C2CCC(C3)(C)C=C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Isopimara-7,15-diene Synthase: A Technical Guide to its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopimara-7,15-diene is a diterpene natural product that forms the hydrocarbon backbone for a variety of bioactive molecules. The enzyme responsible for its synthesis, this compound synthase (EC 4.2.3.44), is a class I diterpene synthase (diTPS) that plays a crucial role in the specialized metabolism of certain plants, particularly conifers. This technical guide provides an in-depth overview of the discovery and functional characterization of this enzyme, with a focus on the pioneering work done in Norway Spruce (Picea abies). Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug discovery.

Discovery of this compound Synthase in Picea abies

The gene encoding this compound synthase was first identified and characterized as part of a broader investigation into the terpene synthase (TPS) gene family in Norway Spruce (Picea abies).[1][2] This research aimed to understand the molecular basis of the complex terpenoid-based defense mechanisms in conifers, which are deployed in response to herbivores and pathogens.

Researchers created a cDNA library from Norway Spruce tissues that had been treated with methyl jasmonate, a signaling molecule that induces plant defense responses.[1] Using homology-based screening approaches, they isolated nine novel TPS cDNAs. One of these, designated PaTPS-Iso , was found to encode a previously undescribed diterpene synthase.[1][2] Subsequent functional characterization of the recombinant protein expressed in Escherichia coli confirmed its identity as this compound synthase. At the time of its discovery, no gene for this specific synthase had been previously described.[1][2]

Biochemical Characterization

The functional characterization of the recombinant PaTPS-Iso enzyme revealed its specific role in diterpene biosynthesis. The enzyme belongs to the class I terpene synthases, which catalyze the second cyclization step in the formation of many diterpenes.

Substrate Specificity and Product Profile

PaTPS-Iso was found to be highly specific for its substrate, (+)-copalyl diphosphate ((+)-CPP). It did not show activity with the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), nor with other stereoisomers of CPP, indicating a finely tuned active site. The enzyme catalyzes the conversion of (+)-CPP into a single diterpene hydrocarbon product, which was unambiguously identified as this compound.[1]

Table 1: Substrate Specificity and Product Profile of Picea abies this compound Synthase (PaTPS-Iso)

| Substrate Assayed | Product(s) Formed | Reference |

| Geranylgeranyl Diphosphate (GGPP) | No product detected | [1] |

| (+)-Copalyl Diphosphate ((+)-CPP) | This compound (single product) | [1] |

Note: Detailed kinetic parameters such as Km and kcat for PaTPS-Iso are not available in the primary literature abstracts reviewed.

Biosynthetic Pathway

This compound synthase (a Class I diTPS) acts downstream of a Class II diTPS. The biosynthesis begins with the universal C20 precursor, geranylgeranyl diphosphate (GGPP). A Class II diTPS first cyclizes GGPP to form the intermediate, (+)-copalyl diphosphate ((+)-CPP). PaTPS-Iso then catalyzes the second cyclization of (+)-CPP to yield the final hydrocarbon product, this compound.

Experimental Protocols

The following sections detail the methodologies employed for the discovery and characterization of this compound synthase, reconstructed from the primary literature.[1][2]

cDNA Library Construction and Gene Cloning

The initial step involved generating a pool of gene transcripts from the source organism under conditions where defense-related genes would be highly expressed.

-

Plant Material: Young Norway Spruce (Picea abies) saplings were used.

-

Induction: Plants were treated with methyl jasmonate to induce the expression of defense-related genes, including terpene synthases.

-

RNA Extraction: Total RNA was extracted from stem and needle tissues at time points post-induction known to correlate with high TPS activity.

-

cDNA Library Synthesis: A cDNA library was constructed from the extracted mRNA using standard molecular biology techniques.

-

Homology-Based Cloning: Degenerate PCR primers, designed based on conserved regions of known gymnosperm TPS genes, were used to amplify TPS-like sequences from the cDNA library. Full-length gene sequences were subsequently obtained using RACE (Rapid Amplification of cDNA Ends) PCR. The full-length cDNA for PaTPS-Iso was then cloned into a plasmid vector for sequencing and subsequent expression.

Heterologous Expression and Protein Purification

To produce sufficient quantities of the enzyme for functional assays, the gene was expressed in a microbial host.

-

Expression Vector: The coding sequence of PaTPS-Iso, with its N-terminal plastid-targeting sequence removed to ensure cytosolic expression, was subcloned into an E. coli expression vector (e.g., pET or pGEX series), often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.

-

Host Strain: An appropriate E. coli strain (e.g., BL21(DE3)) was transformed with the expression plasmid.

-

Culture and Induction: The bacterial culture was grown at 37°C to an optimal density (OD600 of ~0.6-0.8). Protein expression was then induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to the culture, which was then incubated at a lower temperature (e.g., 16-20°C) for several hours to overnight to improve protein solubility.

-

Cell Lysis: Cells were harvested by centrifugation and resuspended in a lysis buffer. Lysis was performed using sonication or a French press.

-

Purification: The crude lysate was clarified by centrifugation. The supernatant containing the soluble recombinant protein was purified using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or glutathione agarose for GST-tagged proteins). The purified protein was then buffer-exchanged into a suitable storage buffer.

Enzyme Assays

In vitro assays were performed to determine the function of the purified recombinant enzyme.

-

Reaction Mixture: A typical assay mixture (e.g., 50 µL final volume) contained:

-

Assay Buffer: (e.g., 50 mM HEPES, pH 7.2)

-

Cofactors: 10 mM MgCl₂, 1 mM DTT

-

Substrate: 5-10 µM (+)-Copalyl Diphosphate

-

Enzyme: 1-5 µg of purified recombinant PaTPS-Iso

-

-

Incubation: The reaction was initiated by adding the enzyme and incubated at 30°C for 1-2 hours.

-

Product Extraction: The reaction was stopped, and the hydrophobic terpene products were extracted by adding an equal volume of an organic solvent (e.g., hexane or pentane) and vortexing. The mixture was centrifuged to separate the phases, and the organic layer containing the products was carefully collected for analysis.

Product Identification by GC-MS

Gas Chromatography-Mass Spectrometry was used to separate and identify the enzymatic product.

-

GC Instrument: An Agilent or similar gas chromatograph equipped with a mass selective detector (MSD).

-

Column: A non-polar capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

-

Injection: 1-2 µL of the organic extract was injected in splitless mode.

-

Oven Temperature Program: A typical program would be:

-

Initial temperature of 40°C, hold for 2 min.

-

Ramp at 10°C/min to 200°C.

-

Ramp at 25°C/min to 300°C, hold for 2 min.

-

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Identification: The product peak's retention time and mass spectrum were compared to those of authentic standards and/or published library spectra (e.g., NIST, Wiley) for positive identification of this compound (m/z 272).

Experimental and Logic Workflow

The overall process from gene discovery to functional validation follows a logical progression common in molecular biology and biochemistry.

References

biosynthesis pathway of Isopimara-7,15-diene in plants

An In-depth Technical Guide to the Biosynthesis of Isopimara-7,15-diene in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isopimarane-type diterpenoids are a diverse class of natural products with a wide range of biological activities, including antimicrobial and anti-inflammatory properties. A key precursor for many of these compounds is this compound, a tricyclic diterpene hydrocarbon. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at producing high-value diterpenoids. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, focusing on the well-characterized pathway in rice (Oryza sativa) where it serves as a precursor to momilactone phytoalexins. The guide details the enzymatic steps, regulatory mechanisms, quantitative data, and key experimental protocols for pathway elucidation.

Overview of Isoprenoid Biosynthesis: The Upstream Pathways

All terpenoids, including diterpenes, are synthesized from the five-carbon building blocks isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways for the synthesis of these precursors, which are localized in different cellular compartments:

-

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway begins with acetyl-CoA. It is primarily responsible for producing precursors for sesquiterpenes, triterpenes (sterols), and polyterpenes.

-

The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, this pathway starts from pyruvate and glyceraldehyde-3-phosphate. The MEP pathway is the primary source of IPP and DMAPP for the biosynthesis of monoterpenes, diterpenes (such as gibberellins and phytoalexins), and tetraterpenes (carotenoids).

While compartmentalized, there is evidence of metabolic cross-talk and exchange of precursors between the cytosol and plastids. For diterpene biosynthesis, the MEP pathway is considered the principal source of IPP and DMAPP.

Core Biosynthesis Pathway of this compound

The formation of this compound from IPP and DMAPP is a multi-step process localized within the plastids. It begins with the formation of the universal C20 diterpene precursor, geranylgeranyl diphosphate (GGPP), followed by a two-step cyclization cascade.

Formation of Geranylgeranyl Diphosphate (GGPP)

GGPP synthase (GGPPS) catalyzes the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, yielding the C20 precursor, (E,E,E)-geranylgeranyl diphosphate.

Two-Step Cyclization to this compound

The conversion of the linear GGPP into the tricyclic this compound is catalyzed by two distinct classes of diterpene synthases (diTPSs) that act sequentially. In rice, the genes for these two enzymes are physically clustered on chromosome 4, suggesting an evolutionary mechanism for co-regulation and co-inheritance.[1][2]

-

Step 1: Protonation-initiated Cyclization (Class II diTPS) The first cyclization is catalyzed by a Class II diTPS, specifically a syn-copalyl diphosphate synthase (CPS). In rice, this enzyme is designated OsCyc1 (also known as OsCPS4).[3][4] It catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate, also known as syn-copalyl diphosphate (syn-CPP).[3][4]

-

Step 2: Ionization-initiated Cyclization (Class I diTPS) The second step is catalyzed by a Class I diTPS, which utilizes the bicyclic diphosphate intermediate. The enzyme syn-pimara-7,15-diene synthase (OsDTS2) catalyzes the ionization of the diphosphate moiety from syn-CPP, followed by further cyclization and rearrangement to produce the final stable hydrocarbon product, this compound (also referred to as 9β-pimara-7,15-diene or syn-pimara-7,15-diene).[1] OsDTS2 is highly stereoselective and shows no activity with GGPP or the enantiomer ent-CPP.[1]

Caption: Biosynthesis pathway from C5 precursors to this compound.

Quantitative Data and Enzyme Characteristics

While detailed kinetic studies for every plant terpene synthase are not always available, functional assays and gene expression analyses provide quantitative insights into the pathway. The key enzymes identified in rice are summarized below.

Table 1: Key Enzymes in this compound Biosynthesis in Oryza sativa

| Enzyme Name | Gene Name | EC Number | Class | Substrate | Product |

|---|---|---|---|---|---|

| syn-Copalyl Diphosphate Synthase | OsCyc1 (OsCPS4) | 5.5.1.16 | Class II diTPS | GGPP | syn-CPP |

| this compound Synthase | OsDTS2 | 4.2.3.44 | Class I diTPS | syn-CPP | this compound |

Table 2: Summary of Quantitative Analyses

| Parameter | Enzyme / Gene | Value / Observation | Reference |

|---|---|---|---|

| Enzyme Kinetics | OsDTS2 | Specific Km and Kcat values are not reported in the cited literature. | - |

| Substrate Specificity | OsDTS2 | Enzymatic turnover observed only with syn-CPP. No products detected with GGPP or ent-CPP as substrates. | [1] |

| Transcriptional Regulation | OsDTS2 | mRNA levels are significantly upregulated in rice leaves following UV irradiation, correlating with the accumulation of downstream momilactone phytoalexins. | [1] |

| Constitutive Expression | OsDTS2 | mRNA is constitutively expressed in roots, where momilactones function as allelochemicals. |[1] |

Regulation of the Biosynthesis Pathway

The production of this compound in rice is tightly regulated, primarily at the level of gene transcription, linking its synthesis to plant defense responses.

-

Inducible Expression: In rice leaves, the expression of both OsCyc1 and OsDTS2 is strongly induced by external stress elicitors, such as UV irradiation or blast fungus infection.[1][3] This coordinated upregulation ensures the rapid production of the phytoalexin precursors when the plant is under attack.

-

Gene Clustering: The physical linkage of the OsCyc1 and OsDTS2 genes facilitates their co-regulation and co-segregation, ensuring that the two sequential steps of the pathway are evolutionarily and functionally coupled.[1][2] This genomic architecture is a recurring theme in plant specialized metabolism for the production of defense compounds.

Caption: Transcriptional regulation of the isopimaradiene pathway.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are representative protocols for the functional characterization of the key synthase, OsDTS2.

Protocol: Heterologous Expression of OsDTS2 in E. coli

-

Gene Amplification: Amplify the full-length coding sequence of OsDTS2 from rice cDNA using high-fidelity PCR with primers containing appropriate restriction sites.

-

Vector Ligation: Clone the PCR product into a suitable bacterial expression vector (e.g., pET or pGEX series) that allows for the production of a recombinant protein, often with a purification tag (e.g., His-tag, GST-tag).

-

Transformation: Transform the expression construct into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Grow a 50 mL starter culture of the transformed E. coli overnight at 37°C in LB medium containing the appropriate antibiotic.

-

Inoculate 1 L of fresh medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

-

Continue incubation at a lower temperature (e.g., 18-25°C) for 12-18 hours to improve protein solubility.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or a French press.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant protein from the supernatant using affinity chromatography corresponding to the tag (e.g., Ni-NTA resin for His-tagged proteins).

-

Elute the protein and desalt/buffer-exchange into a suitable storage buffer.

-

Protocol: In Vitro Diterpene Synthase Activity Assay

-

Reaction Mixture Preparation: In a 1 mL glass GC vial, prepare the assay mixture:

-

50 µL of purified OsDTS2 protein extract.

-

50 µL of assay buffer (e.g., 10 mM Tris-HCl pH 7.0, 10% glycerol, 1 mM DTT).

-

10 mM MgCl₂ (as a required cofactor).

-

10 µM of the substrate, syn-CPP.

-

-

Incubation: Overlay the aqueous reaction mixture with 100 µL of an organic solvent (e.g., hexane or pentane) to trap the volatile hydrocarbon product.

-

Reaction Execution: Incubate the vial at 30°C for 2-4 hours to allow for enzymatic conversion.

-

Product Extraction: After incubation, vortex the vial vigorously for 60 seconds to extract the diterpene product into the organic layer.

-

Sample Preparation for Analysis: Centrifuge briefly to separate the phases and transfer 1 µL of the upper organic layer directly into the GC-MS for analysis.

Protocol: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5 or HP-5ms).

-

Injection: Inject 1 µL of the organic extract in splitless mode.

-

GC Oven Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Temperature ramp: Increase at 20°C/minute to 300°C.

-

Final hold: Hold at 300°C for 3 minutes.[1]

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.

-

Scan a mass range from m/z 50 to 500.[1]

-

-

Identification: Identify the product by comparing its retention time and mass spectrum with those of an authentic chemical standard or with published reference spectra.[1] this compound will have a characteristic molecular ion (M+) at m/z 272.

Caption: Experimental workflow for diterpene synthase characterization.

Conclusion and Future Directions

The biosynthesis of this compound is a well-defined, two-step cyclization process catalyzed by sequential Class II and Class I diterpene synthases. In model systems like rice, this pathway is tightly integrated into the plant's defense strategy, with its regulation providing a clear example of coordinated gene expression in response to environmental threats. For researchers in drug development, understanding this pathway provides a blueprint for the microbial production of isopimarane scaffolds, which can be further modified by cytochrome P450s and other enzymes to generate novel bioactive compounds. Future work will likely focus on characterizing the synthases from other plant species, elucidating the structural basis for their stereoselectivity, and applying this knowledge to engineer synthetic biological systems for the on-demand production of valuable diterpenoids.

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. DSpace [dr.lib.iastate.edu]

- 3. Biological functions of ent- and syn-copalyl diphosphate synthases in rice: key enzymes for the branch point of gibberellin and phytoalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

Isopimara-7,15-diene: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isopimara-7,15-diene, a diterpene with significant biological activities. The document details its natural occurrences, distribution within various organisms, and methodologies for its study, catering to professionals in research and drug development.

Natural Sources and Distribution

This compound and its isomers are distributed across a variety of natural sources, including plants and fungi. The compound is often a precursor or a constituent of more complex diterpenoids with notable biological activities.

Plant Kingdom

This compound and its derivatives have been identified in a range of plant species, where they play roles in defense and allelopathy.

-

Pinaceae Family: This compound has been reported in Pinus densiflora (Japanese Red Pine) and Picea obovata (Siberian Spruce).[1][2]

-

Podocarpaceae Family: Prumnopitys taxifolia (Matai) is another coniferous species known to contain this compound.[1]

-

Poaceae Family: In rice (Oryza sativa), the related compound syn-pimara-7,15-diene is a key intermediate in the biosynthesis of momilactone phytoalexins.[3] Its production is upregulated in leaves in response to stress and is constitutively expressed in roots, where it functions as an allelochemical.[3]

-

Asteraceae Family: Artemisia annua, the source of the antimalarial drug artemisinin, contains ent-isopimara-7,15-diene in its glandular trichomes.[4]

-

Zingiberaceae Family: The rhizomes of Kaempferia pulchra are a rich source of various isopimara-8(9),15-diene and isopimara-8(14),15-diene diterpenoids.[5][6][7]

-

Lamiaceae Family: In Vitex agnus-castus (Chaste Tree), diterpenoids are found in the trichomes on the fruit and leaf surfaces.[8]

-

Liliaceae Family: A derivative, isopimara-7,15-dien-19-oic acid, has been isolated from the bulbs of Fritillaria imperialis (Crown Imperial).[9][10]

-

Euphorbiaceae Family: Various ent-isopimarane diterpenoids have been isolated from the leaves, stem bark, and fruits of several Croton species.[9]

Fungal Kingdom

-

Epicoccum sp.: An isopimarane diterpene has been isolated from the culture of Epicoccum sp., a fungus associated with the sea cucumber Apostichopus japonicus.[11]

Quantitative Data on Isopimarane Diterpenoids

| Compound Name/Derivative | Source Organism | Bioactivity | IC50 Value (µM) |

| Kaempulchraol B | Kaempferia pulchra | Nitric Oxide (NO) Inhibition | 47.69 |

| Kaempulchraol C | Kaempferia pulchra | Nitric Oxide (NO) Inhibition | 44.97 |

| Kaempulchraol D | Kaempferia pulchra | Nitric Oxide (NO) Inhibition | 38.17 |

| Kaempulchraol P | Kaempferia pulchra | Nitric Oxide (NO) Inhibition | 39.88 |

| Kaempulchraol Q | Kaempferia pulchra | Nitric Oxide (NO) Inhibition | 36.05 |

Experimental Protocols

Isolation of Isopimara-7,15-dien-19-oic Acid from Fritillaria imperialis

This protocol describes a general method for the isolation of isopimarane diterpenoids from plant material.

-

Extraction: The air-dried and powdered bulbs of Fritillaria imperialis are subjected to ethanolic extraction.[10]

-

Fractionation: The resulting crude ethanolic extract is fractionated using solvent-solvent extraction with a nonpolar solvent to separate compounds based on polarity.[10]

-

Chromatography: The nonpolar fraction is then subjected to column chromatography over silica gel. A solvent system of acetone/petroleum ether is used to elute the compounds.[9]

-

Crystallization: Isopimara-7,15-dien-19-oic acid is obtained as colorless prismatic crystals.[9]

Structural Elucidation

The structure of the isolated compounds is typically determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1D and 2D NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[11]

-

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound.[11]

-

Single-Crystal X-ray Diffraction: For crystalline compounds, this method can be used to determine the absolute configuration of the molecule.[11][10]

Biosynthetic and Signaling Pathways

The following diagrams illustrate key biological pathways involving this compound and its derivatives.

References

- 1. This compound | C20H32 | CID 13969536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isopimara-7,15-dienal | C20H30O | CID 12311183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DSpace [dr.lib.iastate.edu]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory activities of isopimara-8(9),15-diene diterpenoids and mode of action of kaempulchraols B-D from Kaempferia pulchra rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 7. Anti-inflammatory activities of isopimara-8(14),-15-diene diterpenoids and mode of action of kaempulchraols P and Q from Kaempferia pulchra rhizomes | CoLab [colab.ws]

- 8. - [ebi.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. New diterpene isopimara-7,15-dien-19-oic acid and its prolyl endopeptidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Isopimara-7,15-diene chemical structure and stereochemistry

An In-depth Technical Guide to Isopimara-7,15-diene: Chemical Structure and Stereochemistry

Introduction

This compound is a naturally occurring diterpenoid hydrocarbon belonging to the pimarane class of compounds. Diterpenoids are a large and structurally diverse group of natural products derived from the C20 precursor geranylgeranyl pyrophosphate. This compound is characterized by a tricyclic carbon skeleton and is found in various plant species, including those of the Pinus genus, such as Pinus densiflora, and Prumnopitys taxifolia[1]. This guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and biosynthetic pathway, tailored for researchers in natural products chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

The fundamental structure of this compound is a carbotricyclic system built upon an isopimarane skeleton. It is a hydrocarbon with the molecular formula C₂₀H₃₂.[1]

Core Structure

The molecule consists of a rigid tricyclic core. This core is formed by a trans-fused decalin system (rings A and B) and a third six-membered ring (C). Key structural features include two double bonds, one endocyclic at the C7-C8 position and one exocyclic involving the C15 vinyl group.

Stereochemistry and Absolute Configuration

This compound possesses significant stereochemical complexity due to the presence of multiple stereocenters. The precise spatial arrangement of its substituents is critical for its biological activity and chemical identity.

The absolute configuration of the naturally occurring enantiomer has been established, leading to its systematic IUPAC name: (2S,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene [1]. The stereochemical descriptors (t) at the chiral centers are crucial for distinguishing it from its various diastereomers.

Physicochemical and Spectroscopic Data

The characterization of this compound relies on a combination of physical property measurements and spectroscopic analysis. Key data are summarized below.

Physicochemical Properties

The following table outlines the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1686-66-4 | EvitaChem |

| Molecular Formula | C₂₀H₃₂ | PubChem[1] |

| Molecular Weight | 272.50 g/mol | PubChem[1] |

| XLogP3 | 6.8 | PubChem |

| Boiling Point (Est.) | 344 °C | EvitaChem |

| Appearance | (Not specified, typically an oil or solid) | - |

Spectroscopic Data

Detailed experimental NMR spectra for this compound are not widely available in public databases. However, based on its known structure, the expected key signals for ¹H and ¹³C NMR are described. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for its identification.

| Technique | Expected Key Signals / Data |

| ¹H NMR | Signals corresponding to four methyl singlets; a distinct set of signals for the vinyl group (-CH=CH₂) protons (typically in the δ 4.8-6.0 ppm range); a signal for the olefinic proton at C7; and a complex series of overlapping signals for the aliphatic methylene and methine protons of the cyclic system. |

| ¹³C NMR | Signals for 20 carbon atoms, including two olefinic carbons for the C7=C8 bond, two carbons for the C15=C16 vinyl group, four methyl carbons, and numerous sp³-hybridized carbons corresponding to the tricyclic skeleton. |

| Mass Spec (MS) | The electron ionization (EI) mass spectrum typically shows a molecular ion peak [M]⁺ at m/z 272, corresponding to the molecular weight. Fragmentation patterns are characteristic of the diterpene skeleton. |

| GC Retention Index | DB5: 1965.5 |

Biosynthesis of this compound

This compound is synthesized in plants through the methylerythritol phosphate (MEP) pathway, which provides the universal C5 isoprenoid precursors. The key steps leading to the pimarane skeleton are outlined below.

The biosynthesis begins with the C20 precursor, Geranylgeranyl pyrophosphate (GGPP). A class II diterpene synthase, a copalyl diphosphate synthase, catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). Subsequently, a class I diterpene synthase, specifically This compound synthase (EC 4.2.3.44), facilitates a second cyclization and rearrangement of (+)-CPP, followed by deprotonation, to yield the final this compound product[2].

References

An In-depth Technical Guide on the Physicochemical Properties of Isopimara-7,15-diene

For Researchers, Scientists, and Drug Development Professionals

Isopimara-7,15-diene is a diterpenoid hydrocarbon belonging to the isopimarane structural class.[1] As a natural product found in various plant species, including Kaempferia pulchra and Pinus densiflora, it has garnered interest for its potential biological activities.[2][3] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its study, and insights into its biological interactions, tailored for a scientific audience.

Physicochemical Characteristics

This compound is characterized by a tricyclic diterpene core structure.[1] Its fundamental properties are crucial for understanding its behavior in biological and chemical systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₂ | [1][2][4][5] |

| Molecular Weight | 272.5 g/mol | [1][2][4] |

| CAS Number | 1686-66-4 | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform); Poorly soluble in water. | [1] |

| Boiling Point | ~180°C - 344°C (estimated) | [1][4] |

| IUPAC Name | (2S,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene | [1][2] |

Table 2: Computed and Experimental Data of this compound

| Parameter | Value | Source(s) |

| XLogP3 | 6.8 | [2][4] |

| Vapor Pressure | <0.001 hPa at 25°C | [1][4] |

| Water Solubility | 0.0003679 mg/L at 25°C (estimated) | [1] |

| Retention Index (DB-5) | 1965.5 | [4] |

Experimental Protocols

The isolation and characterization of this compound and related diterpenoids typically involve multi-step extraction and analytical processes.

General Protocol for Isolation and Characterization from Plant Material

-

Extraction : The rhizomes or other relevant plant parts of a source like Kaempferia pulchra are collected, dried, and powdered. The powdered material is then subjected to solvent extraction, often using a solvent like chloroform (CHCl₃), to obtain a crude extract.[3]

-

Fractionation : The crude extract is concentrated to yield an oily residue. This residue is then fractionated using chromatographic techniques, such as column chromatography over silica gel, to separate compounds based on polarity.

-

Purification : Fractions containing the target compounds are further purified, typically using High-Performance Liquid Chromatography (HPLC), to isolate individual diterpenoids like this compound.[3]

-

Structure Elucidation : The chemical structure of the purified compound is determined using a combination of spectroscopic methods.[3]

-

Mass Spectrometry (MS) : To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are used to establish the connectivity and stereochemistry of the molecule.[1][3]

-

Infrared (IR) and UV-Visible Spectroscopy : To identify functional groups and conjugated systems.

-

Biological Activity and Signaling Pathways

While research on this compound itself is specific, studies on the broader class of isopimarane diterpenoids have revealed significant biological activities, particularly anti-inflammatory effects.

Inhibition of the NF-κB Signaling Pathway

Several isopimarane diterpenoids isolated from Kaempferia pulchra have been identified as potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] This pathway is a central mediator of pro-inflammatory gene induction.[8][9]

The mechanism of action involves the inhibition of NF-κB-mediated transactivation.[7][8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for Interleukin-6 (IL-6) and Cyclooxygenase-2 (COX-2). Isopimarane diterpenoids interrupt this process, leading to a downstream reduction in the production of these inflammatory mediators.[7][8]

References

- 1. Buy this compound (EVT-1209295) | 1686-66-4 [evitachem.com]

- 2. This compound | C20H32 | CID 13969536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scent.vn [scent.vn]

- 5. 15-Isopimaradiene [webbook.nist.gov]

- 6. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 7. Anti-inflammatory activities of isopimara-8(9),15-diene diterpenoids and mode of action of kaempulchraols B-D from Kaempferia pulchra rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activities of isopimara-8(14),-15-diene diterpenoids and mode of action of kaempulchraols P and Q from Kaempferia pulchra rhizomes | CoLab [colab.ws]

- 9. Anti-inflammatory activities of isopimara-8(14),-15-diene diterpenoids and mode of action of kaempulchraols P and Q from Kaempferia pulchra rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of Isopimara-7,15-diene and Related Diterpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopimara-7,15-diene, a diterpene natural product, and its related isopimarane-type compounds represent a class of molecules with significant therapeutic potential. Found in various plant species, these compounds have been investigated for a range of biological activities. This technical guide provides a consolidated overview of the preliminary biological screening of this compound and its close structural analogs, focusing on their antimicrobial, anti-inflammatory, and cytotoxic properties. Detailed experimental protocols for key assays are provided, and relevant biological pathways and workflows are visualized to facilitate a deeper understanding for researchers in the field of natural product drug discovery.

Introduction to this compound

This compound is a diterpene belonging to the isopimarane class of natural products.[1] Its core structure is a tricyclic system that serves as a scaffold for a variety of functional group modifications, leading to a diverse family of related compounds.[2][3] These compounds have been isolated from various natural sources, including plants of the Lamiaceae and Fritillaria genera.[2][4] The preliminary biological evaluation of this class of molecules has revealed promising activities, making them attractive candidates for further drug development.

Chemical Structure:

Antimicrobial Activity

Derivatives of this compound have demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria and certain fungi.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for isopimarane diterpenes related to this compound. It is important to note that the most promising activity was observed for hydroxylated derivatives.

| Compound | Test Organism | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| 7,15-isopimaradien-19-ol | Staphylococcus aureus | ATCC 25923 | 3.90 | 13.55 | [2] |

| 7,15-isopimaradien-19-ol | S. aureus (Methicillin-Sensitive) | CIP 106760 | - | 13.55 | [2] |

| 7,15-isopimaradien-19-ol | S. aureus (Methicillin-Sensitive) | FFHB 29593 | - | 13.55 | [2] |

| 7,15-isopimaradien-19-ol | S. aureus (Methicillin-Resistant, MRSA) | ATCC 43866 | - | 6.76 | [2] |

| 7,15-isopimaradien-19-ol | Enterococcus faecalis (Vancomycin-Resistant, VRE) | ATCC 51299 | - | 54.14 | [2] |

| 19-acetoxy-7,15-isopimaradien-3β-ol | S. aureus | ATCC 25923 | 15.6 | - | [2] |

| 19-acetoxy-7,15-isopimaradien-3β-ol | S. aureus (MRSA) | ATCC 43866 | - | 22.54 | [2] |

| 19-acetoxy-7,15-isopimaradien-3β-ol | E. faecalis (VRE) | ATCC 51299 | - | 45.07 | [2] |

| ent-isopimara-7,15-diene metabolites | Fusarium oxysporum | - | Activity Shown | - | [6] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (e.g., this compound derivative)

-

Bacterial or fungal culture

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

-

Negative control (DMSO or solvent used for compound)

Procedure:

-

Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile broth, adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL, following CLSI guidelines.

-

Serial Dilution:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

In a 96-well plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

-

-

Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL.

-

Controls: Include wells for a positive control (broth + inoculum + standard antibiotic), a negative/sterility control (broth only), and a growth control (broth + inoculum).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible turbidity or growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Visualization: Antimicrobial Susceptibility Testing Workflow

Anti-inflammatory Activity

While direct data on this compound is limited, related isopimarane diterpenoids have shown significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[7][8][9][10]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for related isopimarane diterpenoids against NO production.

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Kaempulchraol Q | RAW264.7 | NO Inhibition | 36.05 | [8] |

| Kaempulchraol P | RAW264.7 | NO Inhibition | 39.88 | [8] |

| Kaempulchraol D | RAW264.7 | NO Inhibition | 38.17 | [9][10] |

| Kaempulchraol C | RAW264.7 | NO Inhibition | 44.97 | [9][10] |

| Kaempulchraol B | RAW264.7 | NO Inhibition | 47.69 | [9][10] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW264.7) stimulated with LPS.

Materials:

-

RAW264.7 murine macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow adherence.

-

Treatment:

-

Remove the old medium.

-

Add fresh medium containing various concentrations of the test compound.

-

Co-treat the cells with LPS (e.g., 1 µg/mL) to induce inflammation.

-

Include a vehicle control group (cells + LPS + solvent) and a negative control group (cells only).

-

-

Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to the supernatant, and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Readout: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is proportional to the absorbance.

-

Calculation: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC₅₀ value from the dose-response curve.

Visualization: LPS-Induced NF-κB Signaling Pathway

The anti-inflammatory activity of related isopimarane diterpenoids has been linked to the inhibition of the NF-κB pathway.[7][9][10][11]

Anticancer and Cytotoxic Activity

While this compound itself has not been extensively studied for anticancer effects, its oxidized derivative, Isopimara-7,15-Dien-19-Oic Acid, has shown the ability to induce apoptosis in cervical cancer (HeLa) cells.[4] This suggests that the isopimarane skeleton is a viable scaffold for developing cytotoxic agents.

Quantitative Data: Cytotoxic Activity

Currently, specific IC₅₀ values for this compound on cancer cell lines are not widely published. The primary reported finding is qualitative.

| Compound | Cell Line | Effect | Reference |

| Isopimara-7,15-Dien-19-Oic Acid | HeLa (Cervical Cancer) | Induced apoptosis and cell death | [4] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-treated (control) and untreated wells.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Readout: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability.

Visualization: General Cytotoxicity Screening Workflow

Other Reported Biological Activities

Beyond the activities detailed above, a derivative of this compound has been identified as an enzyme inhibitor.

-

Prolyl Endopeptidase (PEP) Inhibition: Isopimara-7,15-dien-19-oic acid was isolated from Fritillaria imperialis and found to exhibit inhibitory activity against prolyl endopeptidase, an enzyme implicated in neurological processes.[3][4]

Conclusion and Future Directions

The preliminary screening of this compound and its structural analogs reveals a promising foundation for the development of new therapeutic agents. The isopimarane scaffold demonstrates significant potential for antimicrobial and anti-inflammatory applications, with hydroxylated and carboxylated derivatives showing enhanced activity. The pro-apoptotic effects of an oxidized derivative also warrant further investigation into this compound class as a source of novel anticancer leads.

Future research should focus on:

-

Systematic Screening: Evaluating the parent compound, this compound, across a broad range of antimicrobial, anti-inflammatory, and cancer cell line panels to establish baseline activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to identify the key functional groups responsible for the observed biological activities and to optimize potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most active compounds.

-

In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- 1. This compound | C20H32 | CID 13969536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In Vitro Antimicrobial Activity of Isopimarane-Type Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New diterpene isopimara-7,15-dien-19-oic acid and its prolyl endopeptidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scent.vn [scent.vn]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory activities of isopimara-8(14),-15-diene diterpenoids and mode of action of kaempulchraols P and Q from Kaempferia pulchra rhizomes | CoLab [colab.ws]

- 8. Anti-inflammatory activities of isopimara-8(14),-15-diene diterpenoids and mode of action of kaempulchraols P and Q from Kaempferia pulchra rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activities of isopimara-8(9),15-diene diterpenoids and mode of action of kaempulchraols B-D from Kaempferia pulchra rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Absence of Isopimara-7,15-diene in the Essential Oil of Pinus densiflora: A Technical Review

For Immediate Release

A comprehensive review of the existing scientific literature reveals that the diterpene isopimara-7,15-diene is not a reported constituent of the essential oil derived from Pinus densiflora (Japanese Red Pine). This technical guide, intended for researchers, scientists, and professionals in drug development, will summarize the known chemical composition of Pinus densiflora essential oil, detail the analytical methodologies employed in its characterization, and highlight the absence of this compound in published studies.

While the Pinus genus is known to produce a wide array of terpenoids, including diterpenes like those of the pimarane family, extensive analysis of Pinus densiflora essential oil from various parts of the plant, including needles and trunks, has not identified this compound. The characteristic chemical profile of P. densiflora essential oil is predominantly composed of monoterpenes and sesquiterpenes.

Chemical Profile of Pinus densiflora Essential Oil

Gas chromatography-mass spectrometry (GC-MS) analyses from multiple studies have consistently identified a core group of volatile compounds in P. densiflora essential oil. The relative abundance of these components can vary based on factors such as the geographical origin of the tree, the specific part of the plant used for extraction (e.g., needles, trunk), and the time of harvest.

The major constituents typically include a variety of monoterpenes and sesquiterpenes. For instance, studies have reported high concentrations of β-phellandrene, α-pinene, camphene, and santolina triene in the volatile oil from pine needles.[1] Other significant components identified in various analyses of P. densiflora essential oil include δ-3-carene, β-pinene, and β-myrcene.[2] One study on the essential oil from the trunk of P. densiflora identified major constituents as 3-cyclohexene-1-methanol, p-menth-1-en-4-ol, 2-(4-methylcyclohexyl)-2-propanol, fenchone, (-)-borneol, O-isopropyltoluene, and isothymol methyl ether.[3]

A summary of the major chemical constituents identified in the essential oil of Pinus densiflora from various studies is presented in the table below. It is important to note the absence of this compound in these reports.

| Compound | Reported Percentage (%) in Needle Oil | Reported Percentage (%) in Trunk Oil | Reference |

| β-Phellandrene | 20.96, 20.5 | - | [1][2] |

| α-Pinene | 19.4, 16.081 | - | [1][2] |

| δ-3-Carene | 16.7 | - | [2] |

| Camphene | 11.529 | - | [1] |

| β-Pinene | 11.1 | - | [2] |

| β-Myrcene | 9.4 | - | [2] |

| Santolina triene | 16.471 | - | [1] |

| 3-Cyclohexene-1-methanol | - | 10.12 | [3] |

| p-Menth-1-en-4-ol | - | 9.87 | [3] |

| 2-(4-Methylcyclohexyl)-2-propanol | - | 9.09 | [3] |

| Fenchone | - | 8.14 | [3] |

| (-)-Borneol | - | 7.83 | [3] |

| O-Isopropyltoluene | - | 6.35 | [3] |

| Isothymol methyl ether | - | 6.14 | [3] |

Experimental Protocols

The identification and quantification of the chemical constituents of Pinus densiflora essential oil are primarily achieved through a combination of essential oil extraction followed by chromatographic analysis.

Essential Oil Extraction

A common method for extracting the volatile compounds from the plant material is steam distillation or hydrodistillation , often using a Clevenger-type apparatus.[3][4] In this process, plant material (e.g., needles, trunk shavings) is subjected to steam, which ruptures the plant's oil-bearing sacs and releases the volatile essential oil. The steam and oil vapor mixture is then condensed, and the essential oil, being immiscible with water, is separated.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The chemical composition of the extracted essential oil is determined using Gas Chromatography-Mass Spectrometry (GC-MS) .[1][3] This technique separates the individual components of the oil in a gas chromatograph and then identifies them based on their mass spectra.

A typical GC-MS protocol involves:

-

Injection: A small volume of the essential oil is injected into the gas chromatograph.

-

Separation: The separation is performed on a capillary column, such as an HP-5 or DB-5MS.[1][3] The oven temperature is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase of the column.

-

Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared to spectral libraries for compound identification.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the analysis of Pinus densiflora essential oil.

References

Antifungal Properties of Isopimara-7,15-diene Against Plant Pathogens: A Technical Guide

Introduction

Isopimara-7,15-diene, a pimarane-type diterpene found in various plant species, is emerging as a promising natural compound with significant antifungal properties against a range of plant pathogens. This technical guide provides a comprehensive overview of the current research on the antifungal activity of this compound and its derivatives, including available quantitative data, detailed experimental protocols, and an exploration of its potential mechanisms of action and induced plant defense signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the field of agricultural fungicides and natural product chemistry.

Quantitative Antifungal Activity

The antifungal efficacy of this compound and its closely related derivatives has been evaluated against several economically important plant pathogens. The available data, primarily presented as Minimum Inhibitory Concentration (MIC) values, are summarized below.

| Compound/Extract | Pathogen | MIC (µg/mL) | Reference |

| Aspewentin D (an isopimarane) | Fusarium graminearum | 2.0 | [1] |

| Aspewentin G (an isopimarane) | Fusarium graminearum | 4.0 | [1] |

| Leaf extracts with ent-isopimara-7,15-diene-derived metabolites | Fusarium oxysporum | Activity demonstrated, but specific MIC not provided | [1] |

| Isopimarane derivatives from Hypoestes serpens | Cladosporium cucumerinum | Activity demonstrated, but specific MIC not provided |

Note: Quantitative data for this compound against a broader range of key plant pathogens such as Rhizoctonia solani, Botrytis cinerea, Alternaria solani, and Phytophthora infestans are not yet widely available in the public domain. The existing data on related pimarane diterpenes suggest a strong potential for broad-spectrum antifungal activity.

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the antifungal properties of this compound. These protocols are based on established methods for testing natural products against plant pathogens and can be adapted for specific research needs.

Fungal Culture and Inoculum Preparation

A standardized procedure for preparing fungal cultures and inoculum is crucial for reproducible antifungal assays.

-

Objective: To obtain pure, viable, and standardized fungal cultures for use in antifungal susceptibility testing.

-

Materials:

-

Target plant pathogenic fungi (e.g., Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea)

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Sterile Petri dishes

-

Sterile distilled water

-

Hemocytometer or spectrophotometer

-

Incubator

-

-

Procedure:

-

Fungal isolates are maintained on PDA slants at 4°C.

-

For inoculum preparation, a small piece of mycelium is transferred to the center of a fresh PDA plate and incubated at 25-28°C for 7-14 days, or until sufficient growth is observed.

-

For spore-producing fungi, the surface of the mature culture is flooded with sterile distilled water containing 0.05% (v/v) Tween 80.

-

The surface is gently scraped with a sterile loop to dislodge the spores.

-

The resulting spore suspension is filtered through sterile cheesecloth to remove mycelial fragments.

-

The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10^6 spores/mL) with sterile distilled water.

-

For non-spore-forming fungi, mycelial discs of a specific diameter (e.g., 5 mm) are cut from the periphery of an actively growing culture for use in assays.

-

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

-

Objective: To quantify the antifungal activity of this compound by determining its MIC value against target plant pathogens.

-

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Potato Dextrose Broth (PDB) or other appropriate liquid medium

-

Fungal inoculum (spore suspension or mycelial homogenate)

-

Positive control (commercial fungicide)

-

Negative control (solvent control)

-

Microplate reader

-

-

Procedure:

-

A serial two-fold dilution of the this compound stock solution is prepared in the 96-well plate using PDB.

-

Each well is inoculated with a standardized fungal inoculum.

-

The final volume in each well is typically 200 µL.

-

Control wells containing medium only, medium with inoculum and solvent, and medium with inoculum and a standard fungicide are included.

-

The plates are incubated at 25-28°C for 48-72 hours, or until sufficient growth is observed in the control wells.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

-

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This assay measures the ability of a compound to inhibit the radial growth of a fungus on a solid medium.

-

Objective: To assess the inhibitory effect of this compound on the mycelial growth of filamentous fungi.

-

Materials:

-

This compound

-

PDA medium

-

Sterile Petri dishes

-

Fungal mycelial plugs

-

Solvent (e.g., DMSO)

-

-

Procedure:

-

Molten PDA is cooled to approximately 45-50°C.

-

This compound, dissolved in a small amount of solvent, is added to the molten agar to achieve the desired final concentrations. The same volume of solvent is added to the control plates.

-

The amended agar is poured into sterile Petri dishes and allowed to solidify.

-

A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture is placed in the center of each plate.

-

The plates are incubated at 25-28°C.

-

The radial growth of the fungal colony is measured at regular intervals until the fungus in the control plate reaches the edge of the dish.

-

The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms of this compound's antifungal activity are still under investigation, research on related diterpenes suggests several potential modes of action. Furthermore, as a plant-derived compound, it may also act as an elicitor, triggering the plant's own defense responses.

Direct Antifungal Mechanisms

Pimarane diterpenes are known to be lipophilic compounds, which may facilitate their interaction with and disruption of fungal cell membranes. Potential direct antifungal actions include:

-

Membrane Disruption: Alteration of membrane fluidity and permeability, leading to leakage of essential cellular components.

-

Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of fungal cell membranes. Inhibition of its synthesis can lead to defective cell membranes and fungal death.

-

Enzyme Inhibition: Interference with essential fungal enzymes involved in metabolism or cell wall synthesis.

Induction of Plant Defense Signaling Pathways

This compound may act as an elicitor, activating the plant's innate immune system. The general model for plant defense signaling involves the recognition of elicitors, leading to a cascade of downstream responses.

-

Elicitor Recognition: this compound may be recognized by specific receptors on the plant cell surface.

-

Signal Transduction: This recognition event triggers a signal transduction cascade, which can involve:

-

Ion Fluxes: Rapid changes in the concentration of ions like Ca²⁺ across the plasma membrane.

-

Reactive Oxygen Species (ROS) Production: A burst of ROS, such as superoxide and hydrogen peroxide, which can have direct antimicrobial effects and also act as signaling molecules.

-

Mitogen-Activated Protein Kinase (MAPK) Cascades: Phosphorylation cascades that amplify the initial signal and lead to the activation of transcription factors.

-

-

Downstream Defense Responses: The activation of signaling pathways culminates in the expression of defense-related genes and the production of antimicrobial compounds and proteins, including:

-

Phytoalexin Biosynthesis: Production of low molecular weight antimicrobial compounds. Diterpenes themselves can sometimes be classified as phytoalexins.

-

Pathogenesis-Related (PR) Proteins: Accumulation of proteins with antifungal activity, such as chitinases and β-1,3-glucanases, which can degrade fungal cell walls.

-

Below are diagrams illustrating a generalized experimental workflow for antifungal testing and a potential plant defense signaling pathway that could be induced by this compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Isopimara-7,15-diene from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopimara-7,15-diene is a diterpene natural product that has been identified in various plant species, including Pinus densiflora and Prumnopitys taxifolia. Diterpenes are a class of secondary metabolites with a wide range of biological activities, making them of significant interest to the pharmaceutical and biotechnology industries. Isopimarane diterpenoids, a subclass to which this compound belongs, have been reported to possess anti-inflammatory and immunosuppressive properties. The isolation and purification of this compound from complex plant extracts is a critical first step for further research into its potential therapeutic applications.

These application notes provide a detailed, generalized protocol for the isolation and purification of this compound from plant material. The methodology is based on established techniques for the separation of similar isopimarane diterpenes, including solvent extraction, silica gel chromatography, and preparative high-performance liquid chromatography (HPLC).

Data Presentation

Due to the limited availability of specific quantitative data for the isolation of this compound from plant extracts in the surveyed literature, the following table presents representative data for the isolation of a structurally related isopimarane diterpene, ent-pimara-8(14),15-diene, from a fungal culture. This data can serve as a benchmark for expected yields and purity.

| Parameter | Value | Source |

| Starting Material | Engineered Aspergillus nidulans culture | [1] |

| Extraction Method | Accelerated Solvent Extraction (ASE) | [1] |

| Extraction Solvent | 100% Ethyl Acetate | [1] |

| Initial Fractionation | Not specified | - |

| Purification Method | Preparative HPLC | [1] |

| Column | C18 | [1] |

| Mobile Phase | Isocratic elution with acetonitrile | [1] |

| Final Yield | Not specified | - |

| Final Purity | High purity confirmed by GC-MS and NMR | [1] |

Experimental Protocols

The following protocols are a composite of methodologies described for the isolation of isopimarane diterpenoids and should be optimized for the specific plant material being used.

Protocol 1: Extraction of this compound from Plant Material

Objective: To extract crude diterpene-containing fraction from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., leaves, bark, or roots)

-

Ethanol (95% or absolute)

-

Hexane

-

Ethyl acetate

-

Rotary evaporator

-

Filter paper and funnel

-

Soxhlet apparatus (optional)

Procedure:

-

Maceration/Soxhlet Extraction:

-

Maceration: Soak the dried and powdered plant material in 95% ethanol at room temperature for 48-72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w). Repeat the extraction process three times with fresh solvent.

-

Soxhlet Extraction: Alternatively, for a more exhaustive extraction, use a Soxhlet apparatus with ethanol as the solvent. The extraction time will vary depending on the plant material but is typically 6-8 hours.

-

-

Solvent Evaporation: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

Solvent-Solvent Partitioning:

-

Suspend the crude ethanolic extract in a mixture of water and ethanol (9:1 v/v).

-

Perform a liquid-liquid extraction with hexane to remove nonpolar compounds like fats and waxes. Discard the hexane fraction.

-

Subsequently, extract the aqueous ethanolic fraction with ethyl acetate three times. The ethyl acetate fractions are expected to contain the diterpenes.

-

Combine the ethyl acetate fractions and evaporate the solvent using a rotary evaporator to yield the crude diterpene-rich extract.

-

Protocol 2: Isolation of this compound using Column Chromatography

Objective: To perform an initial separation of the crude extract to isolate a fraction enriched with this compound.

Materials:

-

Crude diterpene-rich extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvents: Petroleum ether and acetone (or chloroform and methanol)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing chamber

-

UV lamp and/or staining reagent (e.g., 10% H₂SO₄ in ethanol)

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in petroleum ether.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a stepwise gradient of petroleum ether and acetone, starting with 100% petroleum ether and gradually increasing the polarity by adding acetone (e.g., 9:1, 8:2, 7:3, etc., v/v).

-

Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL).

-

TLC Monitoring: Monitor the collected fractions by TLC. Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., petroleum ether:acetone 8:2). Visualize the spots under a UV lamp or by spraying with 10% H₂SO₄ in ethanol followed by heating.

-

Pooling of Fractions: Combine the fractions that show a spot corresponding to the expected Rf value of this compound. Evaporate the solvent from the pooled fractions.

Protocol 3: Purification of this compound by Preparative HPLC

Objective: To achieve high purity of this compound from the enriched fraction.

Materials:

-

Enriched fraction from column chromatography

-

Preparative HPLC system with a UV detector

-

Reverse-phase C18 column

-

HPLC-grade acetonitrile and water (or methanol and water)

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Dissolve the enriched fraction in a minimal amount of the initial mobile phase solvent and filter it through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: Preparative reverse-phase C18 column (e.g., 10 µm particle size, 250 x 20 mm).

-

Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 70% acetonitrile and increasing to 100% over 30 minutes). An isocratic elution with a high concentration of acetonitrile may also be effective.[1]

-

Flow Rate: Typically 5-10 mL/min for a preparative column.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm, as diterpenes without chromophores have low UV absorbance).

-

-

Fraction Collection: Collect the peak corresponding to the retention time of this compound.

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC-UV and confirm the identity using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Caption: Experimental workflow for the isolation and purification of this compound.

References

Application Note: Quantitative Analysis of Isopimara-7,15-diene by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopimara-7,15-diene is a diterpene natural product that has garnered interest in various research fields, including drug discovery, due to its potential biological activities. Accurate quantification of this compound in complex matrices such as plant extracts, microbial fermentation broths, or in vitro assays is crucial for understanding its biosynthesis, pharmacological effects, and for quality control purposes. This application note provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique. The methodology outlined below covers sample preparation, instrument parameters, and data analysis, including the use of an internal standard for enhanced accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Solvents: Hexane, Dichloromethane, Ethyl acetate (HPLC or GC grade)

-

Internal Standard (IS): n-Eicosane (or other suitable long-chain hydrocarbon not present in the sample)

-

This compound analytical standard: Commercially available from vendors such as EvitaChem.[1]

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Solid Phase Extraction (SPE) Cartridges: C18 or silica-based, depending on the sample matrix.

-

GC Vials with inserts

Sample Preparation

The following is a general protocol for the extraction of this compound from a plant matrix. The user should optimize the extraction procedure based on the specific sample type.

-

Homogenization: Weigh approximately 1 gram of the homogenized and dried sample material into a centrifuge tube.

-

Extraction:

-

Add 10 mL of hexane (or a suitable solvent mixture like hexane:ethyl acetate 9:1 v/v).

-

Vortex the mixture for 1 minute.

-

Sonicate for 15 minutes in a water bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Collection: Carefully transfer the supernatant to a clean tube.

-

Re-extraction: Repeat the extraction process (steps 2.2.2 - 2.2.3) on the sample pellet twice more and combine the supernatants.

-

Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 100 µL of a 10 µg/mL solution of n-eicosane in hexane) to the combined extract.

-

Drying and Concentration:

-

Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.

-

-

SPE Cleanup (Optional): For complex matrices, a solid-phase extraction cleanup step may be necessary to remove interfering compounds. The choice of sorbent and elution solvents will depend on the sample matrix and should be optimized accordingly.

-

Final Preparation: Transfer the final extract into a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |

| Mass Spectrometer | Agilent 5977B GC/MSD (or equivalent) |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Start at 60 °C, hold for 2 minutes, ramp to 200 °C at 15 °C/min, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes. |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-400) for initial identification and Selective Ion Monitoring (SIM) for quantification. |

Data Analysis and Quantification

-

Peak Identification:

-

Initially, operate the MS in full scan mode to analyze a pure standard of this compound.

-

Identify the retention time and the mass spectrum of this compound. The retention index on a DB-5 column is reported to be 1965.5, which can be used as a reference.[2]

-

From the mass spectrum, select a unique and abundant ion as the quantifier ion and one or two other characteristic ions as qualifier ions .

-

-

SIM Method Development:

-

Create a SIM acquisition method using the selected quantifier and qualifier ions for this compound and a characteristic ion for the internal standard.

-

-

Calibration Curve:

-

Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) in the same solvent as the final sample extract.

-

Spike each calibration standard with the same constant amount of the internal standard.

-

Inject each standard and record the peak areas for the quantifier ion of this compound and the characteristic ion of the internal standard.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

-

Quantification of Samples:

-

Inject the prepared samples using the SIM method.

-

Calculate the peak area ratio of this compound to the internal standard in the samples.

-

Determine the concentration of this compound in the samples by interpolating from the calibration curve.

-

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: GC-MS Parameters for this compound Quantification

| Parameter | Value |

| Analyte | This compound |

| Internal Standard | n-Eicosane |

| Retention Time (Analyte) | To be determined |

| Retention Time (IS) | To be determined |

| Quantifier Ion (Analyte) | To be determined from full scan |

| Qualifier Ion 1 (Analyte) | To be determined from full scan |

| Qualifier Ion 2 (Analyte) | To be determined from full scan |

| Quantifier Ion (IS) | 85.1 |